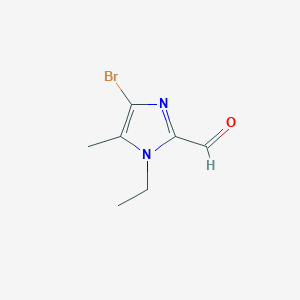![molecular formula C7H8N4O B10906010 (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10906010.png)
(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethoxymethylidene malononitrile under heating conditions in pyridine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine or other derivatives.
Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure but differ in the substituents at the 6-position.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different fusion pattern of the pyrazole and pyrimidine rings but exhibit similar biological activities.
Uniqueness
(7-Aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse biological activities. Its ability to inhibit CK2 selectively makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(7-aminopyrazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-6-1-2-9-7-3-5(4-12)10-11(6)7/h1-3,12H,4,8H2 |
InChI Key |
WYVKBJOSIWMBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)CO)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905934.png)
![2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B10905944.png)
![1-ethyl-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B10905945.png)
![N-(2-chlorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10905947.png)
![4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}benzamide](/img/structure/B10905949.png)
![N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B10905956.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10905959.png)
![(2,6-dimethylpiperidin-1-yl){5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10905964.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10905974.png)
![4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B10905975.png)
![7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B10905984.png)
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10905995.png)

![3-[(3-chlorophenoxy)methyl]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10906025.png)
